Methyl [methyl(propan-2-yloxy)phosphoryl]formate
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Overview
Description
Methyl [methyl(propan-2-yloxy)phosphoryl]formate is an organophosphorus compound with the molecular formula C7H17O3P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by the presence of a phosphoryl group bonded to a methyl group and a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [methyl(propan-2-yloxy)phosphoryl]formate can be synthesized through the reaction of methylphosphonic dichloride with isopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
CH3P(O)Cl2+2C3H7OH→CH3P(O)(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl [methyl(propan-2-yloxy)phosphoryl]formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl [methyl(propan-2-yloxy)phosphoryl]formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of methyl [methyl(propan-2-yloxy)phosphoryl]formate involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The compound can also participate in phosphorylation reactions, altering the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but lacks the formate group.
Tetraisopropyl methylenediphosphonate: Contains two phosphoryl groups and is used in different applications.
Uniqueness
Methyl [methyl(propan-2-yloxy)phosphoryl]formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl [methyl(propan-2-yloxy)phosphoryl]formate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-5(2)10-11(4,8)6(7)9-3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDDRUNLWFUXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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